molecular formula C20H30O4 B14495057 Diocta-2,7-dien-1-yl butanedioate CAS No. 63661-68-7

Diocta-2,7-dien-1-yl butanedioate

Cat. No.: B14495057
CAS No.: 63661-68-7
M. Wt: 334.4 g/mol
InChI Key: BXQNVUBLDKGZKV-UHFFFAOYSA-N
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Description

Diocta-2,7-dien-1-yl butanedioate is a di-ester derivative of butanedioic acid (succinic acid), esterified with two octa-2,7-dien-1-ol moieties. The unsaturated dienyl groups in this compound may influence its stability, volatility, and suitability for specialized industrial or cosmetic uses, though further research is required to confirm these hypotheses.

Properties

CAS No.

63661-68-7

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

bis(octa-2,7-dienyl) butanedioate

InChI

InChI=1S/C20H30O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-18H2

InChI Key

BXQNVUBLDKGZKV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCOC(=O)CCC(=O)OCC=CCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diocta-2,7-dien-1-yl butanedioate typically involves the esterification of butanedioic acid with diocta-2,7-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Diocta-2,7-dien-1-yl butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diocta-2,7-dien-1-yl butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diocta-2,7-dien-1-yl butanedioate involves its interaction with specific molecular targets. The double bonds and ester group allow it to participate in various chemical reactions, which can modify biological pathways. For example, it may inhibit or activate enzymes, alter cell signaling pathways, or interact with nucleic acids .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Butanedioate Esters

Compound Alkyl Group Unsaturation Molecular Weight (g/mol) Primary Applications
This compound Octa-2,7-dienyl Yes 334.45 Polymers, specialty chemicals
Diethyl butanedioate Ethyl No 172.18 Wine flavorants
Dimethyl butanedioate Methyl No 146.14 Fragrances, flavorants
Dibutyl sebacate Butyl No 314.46 Plasticizers

Table 2: Stability and Environmental Sensitivity

Compound Key Stability Concerns Environmental Influence Example
This compound Oxidation at double bonds, polymerization Hypothesized sensitivity to UV exposure
Diethyl butanedioate Hydrolysis, enzymatic degradation Vintage-dependent concentration shifts
Dimethyl butanedioate High volatility, evaporation Stable under controlled storage

Notes on Methodology and Sources

  • Structural Analysis : Inferred from IUPAC naming conventions and comparisons with analogs like dimethyl butanedioate .
  • Stability Data : Extrapolated from diethyl butanedioate’s vintage-dependent behavior in wine studies .

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